molecular formula C6H12O B147009 3-Hexanone CAS No. 589-38-8

3-Hexanone

Cat. No. B147009
CAS RN: 589-38-8
M. Wt: 100.16 g/mol
InChI Key: PFCHFHIRKBAQGU-UHFFFAOYSA-N
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Description

3-Hexanone is a compound that is a part of various synthetic pathways and has been studied in different contexts. While the provided papers do not directly discuss 3-hexanone, they do mention compounds with similar structures or functionalities, which can be related to the understanding of 3-hexanone in a broader sense.

Synthesis Analysis

The synthesis of compounds related to 3-hexanone involves multi-step reactions and the use of different starting materials. For instance, the synthesis of 3-hexahelicenol, which shares a similar hexane backbone, is achieved through a [2+2+2] cycloisomerization of a substituted triyne . Another synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which also contains a hexane-like structure, is described as a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water . These methods highlight the versatility and eco-friendliness of synthesizing complex molecules from simpler ones.

Molecular Structure Analysis

The molecular structure of compounds related to 3-hexanone can be quite complex. For example, hexakis(4-carbamoylphenyl)benzene exhibits different types of three-dimensional hydrogen-bonded networks, which are influenced by the solvent used during crystallization . The structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide insights into the importance of hydrogen bonding and how it affects the physical properties of the compounds .

Chemical Reactions Analysis

The reactivity of molecules similar to 3-hexanone has been explored in various studies. The photochemical reaction of a cyclohexa-2,5-dienone derivative leads to the formation of a bicyclo[3,1,0]hexan-3-one, providing evidence for a zwitterion intermediate . Additionally, the oxidation mechanism of 4-hydroxy-3-hexanone by NO3 radicals has been investigated, revealing the most dominant pathway and subsequent degradation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules related to 3-hexanone are diverse. The solvent-induced polymorphism of hexakis(4-carbamoylphenyl)benzene demonstrates how crystallization conditions can lead to different network morphologies with varying porosities . The electrochemical properties of a hexakis(tetrathiafulvalene) derivative, which could be considered an analog to 3-hexanone in terms of its hexane core, show the formation of radical cation species upon oxidation .

Relevant Case Studies

Case studies involving the synthesis and analysis of compounds related to 3-hexanone provide valuable insights. The enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone, a compound with a similar structure to 3-hexanone, was achieved using Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation, highlighting the importance of stereochemistry in synthesis . Another study describes the synthesis of 2-hydroxy-5-methyl-3-hexanone by oxidation of a silyl enol ether, which is a key flavor component of eucalyptus honeys .

Scientific Research Applications

Decomposition and Environmental Impacts

  • Hexane Decomposition : 3-Hexanone is a notable product in the decomposition of n-hexane, particularly in dielectric barrier discharge (DBD) reactors. These reactors are effective in adsorbing liquid particles, including 3-hexanone, thus reducing particle emission and potentially impacting air quality (Qi Jin et al., 2016).

Catalytic Reactions

  • Catalytic Upgrading to Transportation Fuels : 3-Hexanone is involved in the catalytic upgrading of mono-functional oxygenated compounds derived from polyols, which is an important process in the production of transportation fuels (E. Kunkes et al., 2009).

Fire and Explosion Properties

  • Safety Measures in Handling : Understanding the fire and explosion properties of 3-hexanone is crucial for its safe handling, especially in industrial settings. Studies have been conducted on its explosion limits, flash points, and auto-ignition temperatures (Dong-Myeong Ha, 2013).

Atmospheric Chemistry

  • Oxidation Mechanisms : Research on the oxidation mechanism of 4-hydroxy-3-hexanone initiated by NO3 radicals provides insights into atmospheric chemical processes, especially during nighttime. Such studies are significant for understanding the atmospheric lifetime and impact of similar compounds (Ning Zhang et al., 2019).

Industrial Applications

  • Formation in Plasma Reactions : Studies on the formation of 3-hexanone in plasma reactors, which are used for the functionalization of hydrocarbons, highlight its industrial relevance. Such processes are important for the production of higher value functionalized organic products (R. Wandell et al., 2014).

Synthesis and Chemical Reactions

  • Synthesis of Pheromone Components : 3-Hexanone plays a role in the synthesis of aggregation pheromone components of cerambycid species, a process that holds significance in the study of insect behavior and pest control (Viviana Heguaburu et al., 2017).

Safety And Hazards

3-Hexanone is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause drowsiness or dizziness, and is suspected of damaging fertility . It can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

hexan-3-one
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InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCHFHIRKBAQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID2021608
Record name 3-Hexanone
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Molecular Weight

100.16 g/mol
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Physical Description

Colorless liquid; [Hawley], Liquid
Record name 3-Hexanone
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Boiling Point

123.00 to 124.00 °C. @ 760.00 mm Hg
Record name 3-Hexanone
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Solubility

14.7 mg/mL, slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions
Record name 3-Hexanone
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Record name 3-Hexanone
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/
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Density

0.812-0.818
Record name 3-Hexanone
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Vapor Pressure

13.9 [mmHg]
Record name 3-Hexanone
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Product Name

3-Hexanone

CAS RN

589-38-8, 63072-44-6
Record name 3-Hexanone
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Record name 3-Hexanone
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Record name 3-Hexanone
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Record name 3-Hexanone
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Record name Hexan-3-one
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Record name 3-HEXANONE
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Record name 3-Hexanone
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Melting Point

-55.5 °C
Record name 3-Hexanone
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Synthesis routes and methods I

Procedure details

Kirk-Othmer i.b.i.d. discloses that unsymmetrical dialkyl ketones are prepared by passing vapors of two different fatty acids over an alkaline earth oxide at elevated temperatures. It is stated that the product necessarily contains the three possible ketones and in the example given a mixture of acetic acid and butyric acid are reacted in the vapor phase at 300° C. on a manganese dioxide catalyst to produce 16% methyl ethyl ketone, 24% propyl butyl ketone and 60% ethyl propyl ketone.
[Compound]
Name
dialkyl ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

The operating conditions are substantially those of example 29: 0.236 mole of 1-hexene (30 cc), 65 cc of anhydrous isopropanol, 2 millimoles of palladium chloride, 4 millimoles of Cu (ClO4)2 (HMPT)4 complex and 5 cc water are introduced into a heat-insulated reactor and stirred at 40° C at a pH of about 7. After 4 hours of reaction, 25 millimoles of oxygen is absorbed; 25 millimoles of 2-hexanone (selectivity: 41%) and 12 millimoles of 3-hexanone (selectivity: 20%) is formed; 60 millimoles of 1-hexene is consumed. Thus, not only the activity is low but it is found that a mixture of two ketones is formed, instead of only 2-hexanone as in example 29.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Yield
41%
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
4,970
Citations
DM Ha - Journal of the Korean Institute of Gas, 2013 - koreascience.kr
… 3-hexanone(ethyl propyl ketone), this study was investigated the explosion limits of 3-hexanone … The lower flash points of 3-hexanone by using closed-cup tester were experimented at …
Number of citations: 3 koreascience.kr
E de la Fuente, RM Valencia-Barrera, I Martínez-Castro… - Food chemistry, 2007 - Elsevier
… micromole of acetaldehyde and an equimolar amount of α-ketoisocaproic acid sodium salt were added to the first tube in order to synthesize the acyloin 2-hydroxy-5-methyl-3-hexanone…
Number of citations: 34 www.sciencedirect.com
A Aranda, Y Díaz de Mera, A Rodríguez… - The Journal of …, 2004 - ACS Publications
… sinks of 3-pentanone and 3 hexanone have been carried out … -1 for 3-pentanone and 3-hexanone, respectively. Wallington … ketones, 30 it is expected a similar behavior for 3-hexanone. …
Number of citations: 11 pubs.acs.org
DM Ha - Fire Science and Engineering, 2014 - koreascience.kr
… The AITs of Propionic acid and 3-Hexanone which constituted … The experimental AIT of Propionic acid and 3-Hexanone … And Propionic acid and 3-Hexanone system was shown the …
Number of citations: 4 koreascience.kr
A Welter, J Jadot, G Dardenne, M Marlier, J Casimir - Phytochemistry, 1976 - Elsevier
… Ly-GLUTAMYL-2-AMINO-3-HEXANONE … Abstract-A new peptide, Ly-glutamyl-2-amino-3-hexanone has been isolated from a mushroom Russula ochroleuca. The suggested structure is …
Number of citations: 8 www.sciencedirect.com
SG Powell, AT Nielsen - Journal of the American Chemical …, 1948 - ACS Publications
… The second study pertains to the condensation of butanal with 3-hexanone. A survey of … , the condensation of butanalwith 3-hexanone was undertaken in order to determine the course …
Number of citations: 11 pubs.acs.org
N Zhang, F Bai, X Pan - Environmental Science: Processes & Impacts, 2019 - pubs.rsc.org
… The oxidation mechanism of 4-hydroxy-3-hexanone (CH 3 CH 2 C(O)CH(OH)CH 2 CH 3 ) … The nighttime atmospheric lifetime of 4-hydroxy-3-hexanone is estimated to be around 19 …
Number of citations: 3 pubs.rsc.org
DG Botteron, GP Shulman - The Journal of Organic Chemistry, 1962 - ACS Publications
… Although syntheses of 2,5,5-trimethyl-3-hexanone and2,5,5trimethyl-3-hexanol can be … The synthesis of 2,5,5-trimethyl-3-hexanone was effected through oxidation of neohexyl alcohol …
Number of citations: 6 pubs.acs.org
B Dhotare, SA Hassarajani, A Chattopadhyay - Molecules, 2000 - mdpi.com
Molecules | Free Full-Text | Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants … In 1981, Pasteels et al. isolated this compound together with 4-methyl-3-hexanone …
Number of citations: 5 www.mdpi.com
GE Dib, B Aazaad, S Lakshmipathi… - … Journal of Chemical …, 2018 - Wiley Online Library
Experimental and theoretical rate coefficients are determined for the first time for the reaction of 4‐hydroxy‐3‐hexanone (CH 3 CH 2 C(O)CH(OH)CH 2 CH 3 ) with OH radicals as a …
Number of citations: 7 onlinelibrary.wiley.com

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